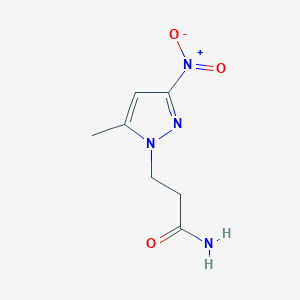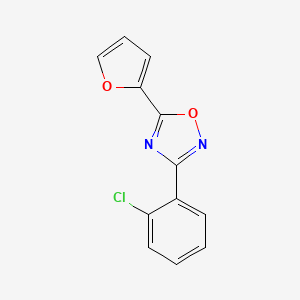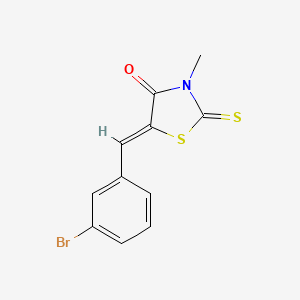
N-(2-methoxybenzyl)-4-phenoxybutanamide
Overview
Description
“N-(2-methoxybenzyl)-4-phenoxybutanamide” is a synthetic compound . It is an analogue of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain an N-(2-methoxy)benzyl substituent . These substances are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-phenoxybutanamide involves its phosphorylation by sphingosine kinase 2 (SphK2) to form the active metabolite, this compound-phosphate. This compound-phosphate acts as an agonist for sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of immune cell trafficking. By binding to these receptors, this compound-phosphate causes internalization and degradation of the receptors, leading to a reduction in the number of immune cells in circulation and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the number of circulating lymphocytes, which are involved in the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, it has been shown to have neuroprotective effects, reducing the size of infarcts in animal models of stroke.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxybenzyl)-4-phenoxybutanamide in lab experiments is its well-studied mechanism of action. It has been extensively characterized and its effects on immune cells and inflammation are well understood. Additionally, it has been shown to be effective in a number of animal models of disease, making it a useful tool for investigating the underlying mechanisms of these diseases.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver at high doses, and caution should be taken when using this compound in animal studies.
Future Directions
There are a number of future directions for research on N-(2-methoxybenzyl)-4-phenoxybutanamide. One area of interest is its potential use in the treatment of multiple sclerosis. It has been shown to be effective in animal models of the disease, and further studies are needed to determine its potential efficacy in humans.
Another area of interest is its potential use in the treatment of stroke. It has been shown to have neuroprotective effects in animal models of stroke, and further studies are needed to determine its potential use in humans.
Finally, there is interest in developing new analogs of this compound with improved efficacy and reduced toxicity. These analogs could have potential therapeutic applications in a variety of diseases.
Scientific Research Applications
N-(2-methoxybenzyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of multiple sclerosis, stroke, and other neurological disorders.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-17-11-6-5-8-15(17)14-19-18(20)12-7-13-22-16-9-3-2-4-10-16/h2-6,8-11H,7,12-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONOFUGHSBRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4790885.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790886.png)
![N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4790890.png)




![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4790919.png)

![9-methyl-3-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4790950.png)
![2-(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4790965.png)
![(2-methoxyphenyl)(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4790972.png)
![4-(4-chlorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4790974.png)
![N-[2-(dimethylamino)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4790980.png)
